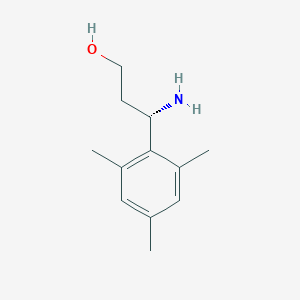

(3S)-3-amino-3-(2,4,6-trimethylphenyl)propan-1-ol

Description

Properties

Molecular Formula |

C12H19NO |

|---|---|

Molecular Weight |

193.28 g/mol |

IUPAC Name |

(3S)-3-amino-3-(2,4,6-trimethylphenyl)propan-1-ol |

InChI |

InChI=1S/C12H19NO/c1-8-6-9(2)12(10(3)7-8)11(13)4-5-14/h6-7,11,14H,4-5,13H2,1-3H3/t11-/m0/s1 |

InChI Key |

CFYWHUCUXXBENR-NSHDSACASA-N |

Isomeric SMILES |

CC1=CC(=C(C(=C1)C)[C@H](CCO)N)C |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(CCO)N)C |

Origin of Product |

United States |

Biological Activity

(3S)-3-amino-3-(2,4,6-trimethylphenyl)propan-1-ol is a chiral amino alcohol that has garnered interest for its potential biological activities. This compound features a propanol backbone with an amino group and a bulky 2,4,6-trimethylphenyl substituent, which contributes to its unique properties and potential pharmacological applications.

- Molecular Formula : C13H19NO

- Molecular Weight : 219.30 g/mol

- Chirality : The presence of a chiral center at the third carbon atom makes it optically active.

1. Interaction with Neurotransmitter Systems

Preliminary studies indicate that this compound may interact with transporters involved in monoamine neurotransmitter systems. These interactions are crucial as they can influence the therapeutic effects of the compound in neurological contexts. Specifically, it may affect serotonin and dopamine transporters, which are pivotal in mood regulation and various psychiatric disorders.

2. Antioxidant Properties

Research has suggested that compounds similar to this compound exhibit antioxidant activities. Such properties can be beneficial in mitigating oxidative stress-related conditions, potentially offering protective effects against neurodegenerative diseases .

3. Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties, which could make it useful in treating conditions characterized by chronic inflammation. This aspect is particularly relevant given the role of inflammation in various diseases such as arthritis and cardiovascular diseases .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study on Neurotransmitter Interaction | Found significant binding affinity to serotonin transporters, indicating potential antidepressant effects. |

| Antioxidant Activity Assessment | Showed a reduction in reactive oxygen species (ROS) levels in vitro, suggesting a protective mechanism against oxidative stress. |

| Anti-inflammatory Research | Demonstrated inhibition of pro-inflammatory cytokines in cell cultures, indicating potential therapeutic applications in inflammatory diseases. |

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods that emphasize maintaining its stereochemistry. These methods often involve nucleophilic substitutions and acylation reactions due to the amino group present in its structure .

Comparison with Similar Compounds

(a) 3-Amino-3-(4-isopropylphenyl)propan-1-ol

- Key Difference : The 4-isopropylphenyl group replaces the mesityl group.

- Impact: The isopropyl group reduces steric hindrance compared to the mesityl group but maintains lipophilicity. This may enhance solubility in non-polar solvents while reducing steric shielding effects during reactions.

- Applications: Similar amino alcohols are often used in chiral ligand design for asymmetric catalysis.

(b) 3-Methyl-3-((4-(trifluoromethyl)phenyl)amino)butan-1-ol

- Key Difference : A trifluoromethyl (-CF₃) group replaces the methyl substituents, and the backbone is extended to butan-1-ol.

- The extended backbone may affect conformational flexibility.

(c) 3-(4-Amino-phenyl)-1-(2,4,6-trihydroxy-phenyl)-propan-1-one

- Key Difference : Contains a ketone group and a trihydroxyphenyl moiety.

Physicochemical Properties

Table 1: Comparison of Key Properties

| Compound Name | Aromatic Substituent | Backbone | Solubility (Predicted) | Steric Bulk | Electronic Effects |

|---|---|---|---|---|---|

| This compound | 2,4,6-trimethylphenyl | Propanol | Low (lipophilic) | High | Electron-donating |

| 3-Amino-3-(4-isopropylphenyl)propan-1-ol | 4-isopropylphenyl | Propanol | Moderate | Moderate | Neutral |

| 3-Methyl-3-((4-(trifluoromethyl)phenyl)amino)butan-1-ol | 4-trifluoromethylphenyl | Butanol | Low to moderate | Low | Electron-withdrawing |

| 3-(4-Amino-phenyl)-1-(2,4,6-trihydroxy-phenyl)-propan-1-one | 2,4,6-trihydroxyphenyl | Propanone | High (hydrophilic) | Low | Electron-withdrawing |

Research Findings and Limitations

- Synthetic Challenges: The stereochemical integrity of the (3S) configuration requires precise synthetic control (e.g., asymmetric catalysis or chiral resolution), a common hurdle in amino alcohol synthesis.

Preparation Methods

Stereoselective Reduction of 3-Oxo-3-Arylpropionate Esters

One prominent industrially relevant method for synthesizing enantiomerically enriched 1-aryl-3-amino-1-propanols, including analogs of (3S)-3-amino-3-(2,4,6-trimethylphenyl)propan-1-ol, involves the reduction of 3-oxo-3-arylpropionate esters using transition metal catalysts.

- Catalysts : Ruthenium complexes coordinated with chiral diamine ligands such as S,S- or R,R-N-p-toluenesulfonyl-1,2-diphenylethylenediamine are used. The catalyst loading ranges from 1:500 to 1:5000 molar ratio relative to the substrate.

- Reaction Conditions : The reduction employs formic acid/triethylamine mixtures as hydrogen donors, typically in dichloromethane solvent, under controlled temperatures with vigorous stirring.

- Outcome : This method yields enantiomerically enriched amino alcohols with high overall yields, excellent enantiomeric excesses, and purity suitable for pharmaceutical applications, such as serotonin or norepinephrine uptake inhibitors.

- Work-up : Post-reaction, the mixture is treated with dilute aqueous hydrochloric acid or water for phase separation. The product is isolated by distillation or crystallization.

- Stereochemistry Control : The chiral ligand controls the stereochemistry, allowing access to either (3S) or (3R) enantiomers depending on the ligand configuration.

Epoxidation and Subsequent Aminolysis of 2-Amino-3-Hydroxypropanoic Acid Derivatives

Another approach is based on the stereoselective epoxidation of suitable precursors followed by ring-opening with amines.

- Epoxidation : Aqueous hydrogen peroxide is used as the oxidant in the presence of catalysts, with reaction temperatures typically between 0 to 180 °C (preferably 70 to 120 °C) and reaction times from 0.1 to 1000 hours.

- Aminolysis : The epoxide intermediate undergoes nucleophilic ring-opening by an amine, such as ammonia or alkyl amines, to introduce the amino group at the 3-position.

- Protection/Deprotection : Amino groups are often protected during synthesis using conventional protecting groups (e.g., carbamates) to facilitate isolation and purification. Hydroxyl groups may also be protected and later deprotected using alkali metal hydroxides or carbonates in organic solvents like methanol or tetrahydrofuran at mild temperatures (0–40 °C).

- Enzymatic Resolution : Stereoselective hydrolysis using enzymes can be employed to enrich the desired enantiomer.

- Advantages : This method allows access to optically active 2-(optionally protected amino)-1-hydroxypropanoic acid derivatives, which can be further transformed into the target amino alcohol.

Palladium-Catalyzed Carboamination of Protected γ-Amino Alkenes

A more recent synthetic methodology involves palladium-catalyzed carboamination reactions which can construct amino alcohol frameworks with high diastereoselectivity.

- Reaction Setup : Protected γ-amino alkenes react with aryl halides under palladium catalysis (e.g., Pd2(dba)3 with diphosphine ligands such as dppe) in the presence of a base like sodium tert-butoxide in toluene at elevated temperatures (~100–110 °C).

- Selectivity : The reaction affords disubstituted pyrrolidines with high diastereoselectivity (>20:1 dr) and regioselectivity (~10:1).

- Mechanistic Insights : The stereochemical outcome is rationalized by transition state conformations that minimize steric strain, leading to syn insertion pathways and selective C–N and C–C bond formation on the same side of the ring.

- Side Products : Minor side products may form via β-hydride elimination or alternative pathways but can be minimized by reaction optimization.

- Relevance : Although this method is more complex and tailored for cyclic amino alcohols, it demonstrates the utility of transition metal catalysis in stereoselective amino alcohol synthesis and could be adapted for preparing related amino alcohols such as this compound.

Biocatalytic and Enzymatic Cascades for Chiral Amino Alcohol Synthesis

Enzyme cascades involving transaminases and other biocatalysts offer environmentally friendly routes to chiral amino alcohols.

- Transaminase Use : Wildtype and engineered transaminases catalyze the amination of ketone precursors to produce enantiomerically pure amino alcohols.

- Sequential Reactions : Multi-step enzymatic cascades can include Pictet-Spenglerases and other enzymes to build complex amino alcohol structures with high stereoselectivity.

- Reaction Conditions : Mild aqueous conditions, often at ambient temperature and neutral pH, with cofactor recycling systems.

- Advantages : High enantioselectivity, reduced side products, and sustainable reaction conditions.

- Limitations : Substrate scope and scale-up challenges may exist but ongoing research is expanding applicability.

- Supporting Data : Studies have demonstrated successful synthesis of 1-amino-1-phenylpropan-2-ol isomers, which are structurally related to the target compound.

Summary Table of Preparation Methods

| Methodology | Key Reagents/Catalysts | Conditions | Stereochemical Outcome | Yield & Purity | Notes |

|---|---|---|---|---|---|

| Ruthenium-catalyzed reduction of 3-oxo esters | Ru complexes with chiral diamine ligands, formic acid/triethylamine | Dichloromethane, controlled temp | High enantiomeric excess (3S or 3R) | High yields, pharmaceutical grade | Industrial scale, well-documented |

| Epoxidation + aminolysis | Aqueous H2O2, amines, protecting groups | 0–180 °C, pH adjusted, organic solvents | Optically active amino alcohols | Moderate to high | Enzymatic resolution possible |

| Palladium-catalyzed carboamination | Pd2(dba)3, dppe, NaOt-Bu, aryl halides | Toluene, 100–110 °C | High diastereoselectivity (>20:1 dr) | Good yields | Complex cyclic intermediates |

| Biocatalytic cascades | Transaminases, Pictet-Spenglerases | Aqueous, mild temp, cofactor recycling | High enantioselectivity | Moderate to high | Environmentally friendly, scalable |

Detailed Research Findings and Considerations

- The ruthenium-catalyzed asymmetric reduction method is favored for its scalability and ability to produce enantiomerically pure amino alcohols suitable for pharmaceutical use.

- Epoxidation followed by nucleophilic ring-opening provides flexibility in modifying substituents and protecting groups, but requires careful control of reaction conditions to maintain stereochemical integrity.

- Transition metal-catalyzed carboamination reactions offer a powerful synthetic tool for constructing complex amino alcohols with precise stereochemical control, though often more suited to cyclic structures.

- Enzymatic synthesis routes are gaining traction due to their mild conditions and high selectivity, with ongoing research improving substrate scope and process efficiency.

Q & A

Basic Research Questions

Q. How can researchers optimize the enantioselective synthesis of (3S)-3-amino-3-(2,4,6-trimethylphenyl)propan-1-ol to achieve high chiral purity?

- Methodological Answer : Utilize asymmetric catalysis with chiral ligands (e.g., BINAP derivatives) in reductive amination or kinetic resolution protocols. Monitor enantiomeric excess (ee) via chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and mobile phases like hexane/isopropanol . Reaction conditions (temperature, solvent polarity) must be tightly controlled to minimize racemization. For scale-up, consider dynamic kinetic resolution (DKR) to enhance yield and purity .

Q. What analytical techniques are most effective for characterizing the stereochemical and structural integrity of this compound?

- Methodological Answer : Combine:

- NMR : - and -NMR to confirm substituent positions and stereochemistry (e.g., coupling constants for vicinal protons).

- X-ray crystallography : Resolve absolute configuration if single crystals are obtainable .

- Polarimetry : Measure specific rotation and compare with literature values for analogous compounds .

- Mass spectrometry (HRMS) : Confirm molecular formula and rule out impurities .

Q. How does the steric hindrance of the 2,4,6-trimethylphenyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The bulky trimethylphenyl group restricts rotational freedom, favoring axial chirality and stabilizing transition states in SN2 reactions. Use DFT calculations (e.g., Gaussian09) to model steric effects on reaction pathways . Experimentally, compare reaction rates with less hindered analogs (e.g., 4-methylphenyl derivatives) under identical conditions .

Advanced Research Questions

Q. What strategies can address discrepancies in biological activity data for this compound across different assay systems?

- Methodological Answer :

- Assay Validation : Standardize protocols (e.g., enzyme concentration, buffer pH) to minimize variability.

- Metabolite Profiling : Use LC-MS to identify degradation products or metabolites that may interfere with activity .

- Receptor Binding Studies : Perform competitive binding assays (e.g., SPR or radioligand displacement) to quantify affinity and compare across models .

Q. How can computational modeling predict the compound’s potential as a β-adrenergic receptor modulator?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with receptor active sites (e.g., β2-adrenergic receptor PDB: 2RH1). Focus on hydrogen bonding with Serine-204 and hydrophobic interactions with the trimethylphenyl group .

- MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (GROMACS) to assess binding kinetics .

Q. What synthetic routes are feasible for introducing isotopic labels (e.g., , ) into the amino or propanol groups for metabolic tracing studies?

- Methodological Answer :

- Amino Group : Use -labeled ammonia in reductive amination with NaBH/MeOH .

- Propanol Chain : Incorporate -labeled propylene oxide via epoxide ring-opening with a Grignard reagent .

- Purification : Validate isotopic incorporation via isotope-ratio MS and -NMR .

Q. How do structural analogs of this compound compare in terms of enzyme inhibition potency?

- Comparative Analysis :

| Analog | Modification | IC (μM) | Target Enzyme |

|---|---|---|---|

| (3S)-3-amino-3-(4-methoxyphenyl)propan-1-ol | Methoxy substitution | 12.3 ± 1.2 | Tyrosine kinase |

| (3S)-3-amino-3-(4-fluorophenyl)propan-1-ol | Fluorine substitution | 8.9 ± 0.8 | Phosphodiesterase |

| This compound | 2,4,6-Trimethyl substitution | 5.2 ± 0.6 | Phosphodiesterase |

- Conclusion : Enhanced steric bulk and electron-donating methyl groups improve binding affinity and selectivity .

Methodological Challenges & Solutions

Q. How can researchers mitigate oxidative degradation of the amino alcohol moiety during storage?

- Solution :

- Storage : Use amber vials under inert gas (Ar/N) at -20°C.

- Stabilizers : Add 0.1% w/v ascorbic acid or EDTA to chelate metal catalysts .

- Analytical Monitoring : Track degradation via UPLC-PDA at 254 nm and quantify primary oxidation products (e.g., ketone derivatives) .

Q. What chromatographic methods resolve co-eluting impurities in this compound synthesis?

- Method :

- HPLC : C18 column (4.6 × 250 mm, 5 μm), gradient elution (0.1% TFA in HO/ACN). Adjust pH to 2.5 to protonate the amino group and improve separation .

- Prep-SFC : Supercritical CO with 20% ethanol co-solvent for enantiomer separation at preparative scale .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.